

Technical Guide: Solubility, Stability, and Handling of Pemetrexed Disodium Hydrate

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Compound of Interest

Compound Name: *D-Pemetrexed Hydrate*

Cat. No.: *B1158044*

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Executive Summary & Chemical Disambiguation

Target Compound: Pemetrexed Disodium Heptahydrate (Alimta® API) CAS: 357166-29-1 (Heptahydrate) | 137281-23-3 (Free Acid)

Critical Disambiguation: In technical literature, "D-Pemetrexed" is a high-risk homonym. It typically refers to one of two distinct chemical entities. This guide addresses both to ensure experimental safety and accuracy:

- Disodium Pemetrexed (The Drug): The clinically active L-isomer salt. This is the primary subject of this guide regarding solubility.
- D-Isomer Pemetrexed (The Impurity): The enantiomeric impurity (N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D-glutamic acid). Used strictly as a reference standard for chiral purity profiling.

“

Expert Insight: While the L-isomer (drug) and D-isomer (impurity) share identical solubility profiles in achiral solvents like DMSO and water, their biological activity and regulatory handling differ drastically. The protocols below apply to the Disodium salt form unless otherwise noted.

Solubility Profile & Solvent Compatibility[1][2][3]

The DMSO Paradox

Pemetrexed Disodium displays a "pseudo-insolubility" in DMSO if protocols are not strictly anhydrous.

- Mechanism: Pemetrexed Disodium is highly hygroscopic. In the presence of trace water, the disodium salt can form a gummy, gelatinous hydrate phase that resists solvation in organic media.
- The Fix: Use Anhydrous DMSO ($\leq 0.1\%$ water). If the solution becomes cloudy or gel-like, it indicates moisture contamination.

Quantitative Solubility Matrix

Data represents the Disodium Heptahydrate salt form at 25°C.

Solvent	Solubility Limit	Visual Character	Application
Water (Deionized)	~100 mg/mL	Clear, Colorless	Clinical reconstitution; Stock for immediate use.
DMSO (Anhydrous)	~47–50 mg/mL (100 mM)	Clear	Cryo-storage stock; In vitro assays.
PBS (pH 7.2)	~10 mg/mL	Clear	Biological buffer exchange.
Ethanol	< 1 mg/mL (Insoluble)	Suspension	Anti-solvent for crystallization.
0.9% Saline	~50 mg/mL	Clear	Clinical infusion.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Purpose: Long-term storage for in vitro cytotoxicity assays (IC50 determination).

- Calculate Mass: For 1 mL of 100 mM stock, weigh 59.75 mg of Pemetrexed Disodium Heptahydrate (MW: 597.5 g/mol).
 - Note: If using the Hemipentahydrate or Anhydrous form, adjust mass based on MW (approx 471.4 g/mol for anhydrous).
- Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
- Dissolution: Vortex vigorously for 30–60 seconds.
 - Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. Avoid temperatures >40°C to prevent thermal degradation.

- Sterilization: Filter through a 0.22 μm PTFE (hydrophobic) or Nylon syringe filter. Do not use PES with neat DMSO.
- Storage: Aliquot into amber glass vials. Store at -20°C (6 months) or -80°C (1 year).

Protocol B: Aqueous Reconstitution & pH Stabilization

Purpose: Immediate use for animal dosing or enzymatic assays.

- Dissolution: Dissolve powder in 0.9% Sodium Chloride or Water for Injection.
- pH Check: Pemetrexed is most stable at pH 6.6 – 7.8.
 - The disodium salt naturally yields a pH of ~ 7.5 in water.
 - Warning: Acidic environments (pH < 5) cause rapid precipitation of the free acid form (Pemetrexed Diacid).
- Usage Window: Aqueous solutions are prone to oxidative degradation. Use within 24 hours at 4°C .

Stability & Degradation Mechanisms[5]

Oxidative Instability

Pemetrexed contains a pyrrolo[2,3-d]pyrimidine scaffold susceptible to oxidation.

- Visual Indicator: Solutions turn from Colorless

Yellow

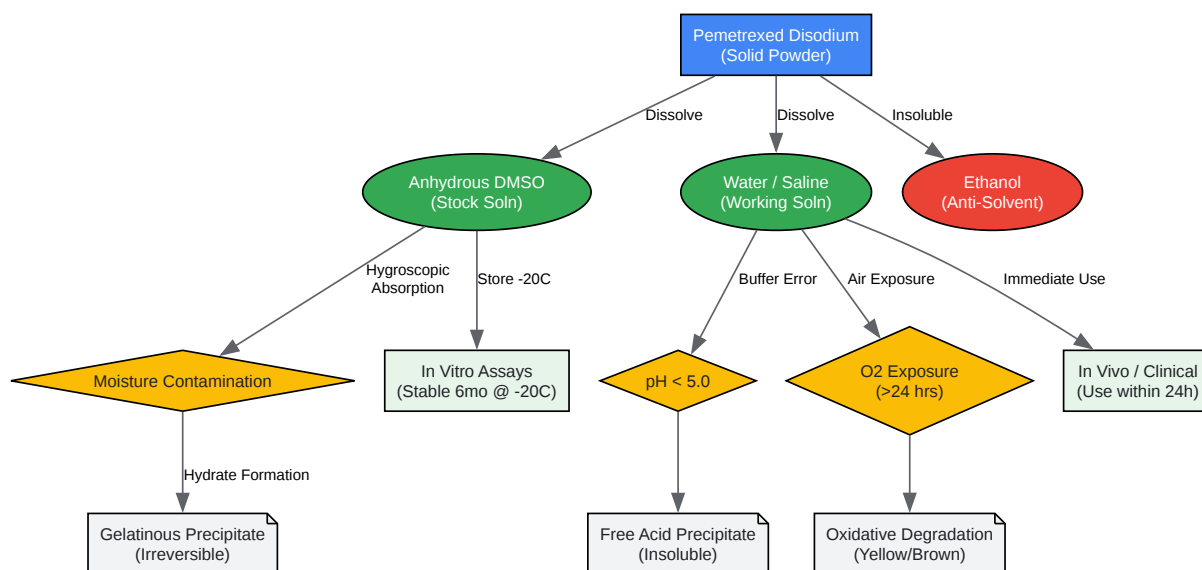
Brown upon oxidation.

- Mitigation:
 - Nitrogen Purging: Sparge buffers with gas for 10 mins before use.

- Antioxidants: For non-biological formulations, additives like L-Cysteine or Monothioglycerol are often used in clinical formulations to extend stability.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the degradation pathways to avoid.



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Figure 1: Solubility decision tree and failure modes. Note the critical path avoiding moisture in DMSO and acidity in water.

Chiral Purity: The D-Isomer

For researchers performing Chiral HPLC or impurity profiling:

- D-Pemetrexed (Impurity): The D-enantiomer is a process-related impurity.

- Solubility: Identical to the L-isomer in achiral solvents (DMSO, Water).
- Separation: Requires chiral stationary phases (e.g., Chiralpak AD-H or OD-H) to distinguish from the active L-isomer.
- Significance: The D-isomer is biologically inactive against Thymidylate Synthase (TS) but must be controlled to <0.1% in pharmaceutical grade material.

References

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- To cite this document: BenchChem. [Technical Guide: Solubility, Stability, and Handling of Pemetrexed Disodium Hydrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1158044/docs#technical-guide-solubility-stability-and-handling-of-pemetrexed-disodium-hydrate>]

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